REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1C.[C:13](=[O:16])([O-])[O-:14].[Na+].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].C(O)=O>O>[NH2:12][S:9]([C:4]1[CH:5]=[CH:6][C:7]([C:13]([OH:14])=[O:16])=[C:2]([F:1])[CH:3]=1)(=[O:11])=[O:10] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1C)S(=O)(=O)N
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to quench the excess of potassium permanganate
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through celite while it
|
Type
|
WASH
|
Details
|
further washed with the hot water
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to ˜30 mL
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
CUSTOM
|
Details
|
to remove non-oxidized
|
Type
|
CUSTOM
|
Details
|
was precipitated
|
Type
|
FILTRATION
|
Details
|
collected by filtration as white solid (1.10 g, 50%)
|
Name
|
|
Type
|
|
Smiles
|
NS(=O)(=O)C1=CC(=C(C(=O)O)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |